2-({1-[(4-chlorophenyl)methyl]-1H-indol-3-yl}sulfonyl)-1-(morpholin-4-yl)ethan-1-one
Description
This compound features a 1H-indole core substituted at the 1-position with a 4-chlorophenylmethyl group and at the 3-position with a sulfonyl moiety. The ethanone chain at the sulfonyl group is further functionalized with a morpholine ring. The 4-chlorophenyl group may enhance lipophilicity and binding affinity, while the morpholine ring contributes to solubility and metabolic stability .
Properties
IUPAC Name |
2-[1-[(4-chlorophenyl)methyl]indol-3-yl]sulfonyl-1-morpholin-4-ylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN2O4S/c22-17-7-5-16(6-8-17)13-24-14-20(18-3-1-2-4-19(18)24)29(26,27)15-21(25)23-9-11-28-12-10-23/h1-8,14H,9-13,15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEQLEJOYFXRZGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CS(=O)(=O)C2=CN(C3=CC=CC=C32)CC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({1-[(4-chlorophenyl)methyl]-1H-indol-3-yl}sulfonyl)-1-(morpholin-4-yl)ethan-1-one typically involves multiple steps:
Formation of the Indole Core: The indole core can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Chlorophenyl Group: The 4-chlorophenyl group can be introduced via a Friedel-Crafts alkylation reaction, where the indole reacts with 4-chlorobenzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Sulfonylation: The sulfonyl group is introduced by reacting the indole derivative with a sulfonyl chloride, such as methanesulfonyl chloride, in the presence of a base like triethylamine.
Morpholine Ring Addition: The final step involves the reaction of the sulfonylated indole with morpholine under basic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole core, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol group.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chlorophenyl group, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Oxidized indole derivatives.
Reduction: Sulfide or thiol derivatives.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
Scientific Research Applications
2-({1-[(4-chlorophenyl)methyl]-1H-indol-3-yl}sulfonyl)-1-(morpholin-4-yl)ethan-1-one has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features that allow it to interact with various biological targets.
Biological Studies: It is used in research to understand the biological pathways and mechanisms involving indole derivatives.
Chemical Biology: The compound serves as a tool to probe the function of sulfonyl and morpholine groups in biological systems.
Industrial Applications: It is explored for its potential use in the synthesis of other complex organic molecules and as a precursor in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-({1-[(4-chlorophenyl)methyl]-1H-indol-3-yl}sulfonyl)-1-(morpholin-4-yl)ethan-1-one involves its interaction with specific molecular targets in biological systems. The indole core can bind to various receptors and enzymes, modulating their activity. The sulfonyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or activation of their function. The morpholine ring enhances the compound’s solubility and bioavailability, facilitating its interaction with biological targets.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared to structurally related derivatives, focusing on substituent effects, synthetic routes, and physicochemical properties.
Structural Analogues with Varying Sulfonyl Groups
- 2-bromo-1-(1-((4-iodophenyl)sulfonyl)-5-methoxy-1H-indol-3-yl)ethan-1-one (2e) :
- 2-bromo-1-(5-methoxy-1-((4-methoxyphenyl)sulfonyl)-1H-indol-3-yl)ethan-1-one (2g) :
Morpholine-Containing Derivatives
- 5-Hydroxy-1-(2-morpholinoethyl)-1H-indol-3-ylmethanone: Morpholine is attached via an ethyl linker rather than directly to ethanone.
- Pravadoline (4-Methoxyphenyl{2-methyl-1-[2-(morpholin-4-yl)ethyl]-1H-indol-3-yl}methanone): A known cannabinoid receptor ligand with a morpholinoethyl group. Demonstrates the importance of morpholine positioning for receptor binding, contrasting with the target compound’s ethanone-linked morpholine .
Chlorophenyl-Substituted Derivatives
- JWH 203 Isomers (): Cathinone derivatives (e.g., 2-(4-chlorophenyl)-1-(1-pentyl-1H-indol-3-yl)ethan-1-one) share the chlorophenyl-indole motif but lack sulfonyl and morpholine groups. HRMS data (e.g., 214.1226 m/z for C14H16NO+ ) differ significantly due to the absence of sulfonyl and morpholine fragments.
- 4-CMC (1-(4-Chlorophenyl)-2-(methylamino)propan-1-one): A psychoactive cathinone with a chlorophenyl group but a simpler propanone backbone. Highlights the role of the indole-sulfonyl-morpholine framework in reducing stimulant effects compared to cathinones .
Adamantane-Based Analogues
- 1-(Adamantan-1-yl)-2-[(pyridin-2-ylmethyl)sulfonyl]ethan-1-one :
Discussion of Substituent Effects
- Sulfonyl Groups : Enhance electrophilicity and hydrogen-bonding capacity, critical for receptor interactions .
- Morpholine vs. Bromine : Morpholine improves solubility and metabolic stability, whereas bromine increases molecular weight and polarizability .
- Chlorophenyl vs. Methoxyphenyl : Chlorine enhances lipophilicity and electron-withdrawing effects, whereas methoxy groups reduce crystallization efficiency .
Biological Activity
The compound 2-({1-[(4-chlorophenyl)methyl]-1H-indol-3-yl}sulfonyl)-1-(morpholin-4-yl)ethan-1-one is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and activity against various biological targets.
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Indole Core : The indole structure is synthesized using Fischer indole synthesis, involving phenylhydrazine and an aldehyde or ketone.
- Chlorophenyl Group Introduction : This is achieved through a Friedel-Crafts alkylation using 4-chlorobenzyl chloride.
- Sulfonylation : The indole derivative undergoes sulfonylation with a sulfonyl chloride under basic conditions.
- Piperidine Introduction : Finally, the sulfonated indole is reacted with morpholine to yield the target compound.
These steps highlight the compound's complexity and the careful orchestration required for its synthesis .
The biological activity of this compound is primarily linked to its interactions with specific molecular targets, including:
- Enzyme Inhibition : The compound has shown potential as an inhibitor for various enzymes, including acetylcholinesterase (AChE) and urease, which are crucial in neurotransmission and metabolic processes respectively .
- Antibacterial Activity : Preliminary studies indicate moderate to strong antibacterial effects against strains such as Salmonella typhi and Bacillus subtilis, while showing weaker activity against other bacterial strains .
Pharmacological Effects
The pharmacological behavior of this compound is multifaceted:
- Antibacterial Properties : The compound exhibits significant antibacterial activity, making it a candidate for further development in antimicrobial therapies.
- Enzyme Inhibition : It has been noted for its strong inhibitory effects on urease, which could have implications in treating conditions related to urea metabolism .
Case Studies
Recent research has focused on various derivatives of similar structures, revealing insights into their biological profiles:
| Compound | Activity Type | Target | IC50 Value |
|---|---|---|---|
| Compound A | Antibacterial | S. typhi | 2.14 µM |
| Compound B | AChE Inhibition | AChE | 0.63 µM |
| Compound C | Urease Inhibition | Urease | Strong |
These findings suggest that modifications in the molecular structure can lead to enhanced biological activity, providing a roadmap for future drug design .
In Silico Studies
Docking studies have been employed to elucidate the interactions between the compound and its target proteins. These computational methods help predict binding affinities and elucidate potential therapeutic pathways .
Q & A
Basic: What are the key synthetic pathways for synthesizing 2-({1-[(4-chlorophenyl)methyl]-1H-indol-3-yl}sulfonyl)-1-(morpholin-4-yl)ethan-1-one?
Answer:
The synthesis typically involves a multi-step approach:
- Step 1: Formation of the indole core substituted with a 4-chlorophenylmethyl group via alkylation or Friedel-Crafts acylation.
- Step 2: Sulfonation at the indole C-3 position using sulfonyl chlorides under anhydrous conditions (e.g., SOCl₂ as a catalyst).
- Step 3: Coupling the sulfonated indole with a morpholine-containing ketone moiety via nucleophilic substitution or condensation reactions.
Critical solvents include dichloromethane (DCM) or tetrahydrofuran (THF), with reaction temperatures maintained between 0°C and room temperature to prevent side reactions .
Advanced: How can reaction conditions be optimized to improve yield and purity during sulfonation?
Answer:
Optimization strategies include:
- Catalyst Selection: Use Lewis acids like AlCl₃ to enhance electrophilic substitution at the indole C-3 position.
- Solvent Control: Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while inert atmospheres (N₂/Ar) prevent oxidation.
- Temperature Gradients: Gradual warming from 0°C to 25°C minimizes undesired polymerization or over-sulfonation.
- Purification: Column chromatography with silica gel (eluent: ethyl acetate/hexane, 3:7) isolates the sulfonated intermediate with >90% purity .
Basic: What analytical techniques are essential for characterizing this compound?
Answer:
Key techniques include:
- NMR Spectroscopy: ¹H/¹³C NMR confirms substitution patterns (e.g., indole C-3 sulfonation, morpholine integration).
- Mass Spectrometry (HR-MS): Validates molecular weight (e.g., expected m/z for C₂₂H₂₀ClN₂O₄S: 467.08).
- IR Spectroscopy: Identifies functional groups (sulfonyl S=O stretch at ~1350 cm⁻¹, morpholine C-O-C at ~1100 cm⁻¹) .
Advanced: How can researchers resolve contradictions in NMR data due to tautomerism or impurities?
Answer:
- Variable Temperature NMR: Conduct experiments at −40°C to stabilize tautomeric forms (e.g., keto-enol equilibria in the indole ring).
- 2D NMR (COSY, HSQC): Assigns proton-carbon correlations to distinguish overlapping signals.
- Spiking Experiments: Add authentic samples of suspected impurities to identify extraneous peaks .
Basic: What biological activities are associated with this compound?
Answer:
Preliminary studies on structurally related compounds suggest:
- Anticancer Activity: Inhibition of kinase pathways (e.g., PI3K/AKT) via morpholine and sulfonyl groups.
- Antimicrobial Effects: Chlorophenyl and sulfonyl moieties disrupt bacterial cell membranes (MIC ~10–50 µM against Gram-positive strains).
- Neuroprotective Potential: Indole derivatives modulate serotonin receptors, though specific targets require validation .
Advanced: How can structure-activity relationships (SAR) guide the design of derivatives with enhanced potency?
Answer:
- Modify the Chlorophenyl Group: Introduce electron-withdrawing groups (e.g., -CF₃) to enhance lipophilicity and target binding.
- Vary the Morpholine Ring: Replace morpholine with piperazine to alter pharmacokinetics (e.g., blood-brain barrier penetration).
- Sulfonyl Linker Optimization: Shorten the linker to reduce conformational flexibility and improve binding affinity.
Validate hypotheses using molecular docking (e.g., AutoDock Vina) against crystallographic targets (e.g., PDB ID: 3L0F) .
Basic: What safety precautions are critical when handling this compound?
Answer:
- Hazard Classification: Classified as Acute Toxicity Category 4 (oral, dermal, inhalation).
- PPE Requirements: Use nitrile gloves, lab coats, and fume hoods to avoid exposure.
- Emergency Protocols: Immediate rinsing with water for skin contact; seek medical attention if ingested .
Advanced: How can researchers address data variability in bioactivity assays caused by compound degradation?
Answer:
- Stability Studies: Perform accelerated degradation tests (40°C/75% RH) to identify labile functional groups (e.g., sulfonyl hydrolysis).
- Sample Storage: Store lyophilized compounds at −80°C under argon to prevent oxidation.
- Real-Time Monitoring: Use LC-MS to quantify degradation products and adjust bioactivity calculations accordingly .
Basic: What solvents and conditions are suitable for recrystallization?
Answer:
- Solvent Pair: Ethanol/water (7:3) achieves high-purity crystals (mp 148–150°C).
- Cooling Rate: Gradual cooling at 1°C/min minimizes amorphous precipitate formation.
- Crystal Structure Validation: Single-crystal X-ray diffraction confirms molecular packing and stereochemistry .
Advanced: How can computational methods predict metabolic pathways for this compound?
Answer:
- In Silico Tools: Use SwissADME or ADMET Predictor™ to identify cytochrome P450 oxidation sites (e.g., morpholine N-oxidation).
- Metabolite Profiling: Validate predictions with in vitro microsomal assays (human liver microsomes + NADPH).
- Toxicity Screening: Apply Derek Nexus to flag potential hepatotoxic metabolites .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
